3-Chloro-2-iodophenyl Isothiocyanate
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Overview
Description
3-Chloro-2-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-Chloro-2-iodophenyl Isothiocyanate can be achieved through several methods. One common method involves the reaction of 3-Chloro-2-iodoaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Chemical Reactions Analysis
3-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and other nucleophiles . The major products formed from these reactions are typically thioureas and other substituted isothiocyanates.
Scientific Research Applications
3-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved include amino groups on proteins and enzymes, leading to the formation of thiourea derivatives .
Comparison with Similar Compounds
3-Chloro-2-iodophenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 4-nitrophenyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of both chlorine and iodine substituents on the aromatic ring. This unique structure can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- Phenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 2-Iodophenyl isothiocyanate
Properties
Molecular Formula |
C7H3ClINS |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-chloro-2-iodo-3-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |
InChI Key |
LKCZZDCEMFFQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N=C=S |
Origin of Product |
United States |
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